molecular formula C18H17F3N6O B4753782 N-phenyl-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide

N-phenyl-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide

Cat. No.: B4753782
M. Wt: 390.4 g/mol
InChI Key: WIAOHLAXMASLRO-UHFFFAOYSA-N
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Description

This compound features a piperidine core substituted with a phenyl carboxamide group and a trifluoromethyl-triazolopyridazine moiety. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the triazolopyridazine core contributes to diverse biological interactions, particularly in kinase inhibition and antimicrobial activity . The carboxamide functional group improves solubility and facilitates hydrogen bonding with biological targets, making it a promising candidate for drug development .

Properties

IUPAC Name

N-phenyl-1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F3N6O/c19-18(20,21)17-24-23-14-8-9-15(25-27(14)17)26-10-4-5-12(11-26)16(28)22-13-6-2-1-3-7-13/h1-3,6-9,12H,4-5,10-11H2,(H,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIAOHLAXMASLRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NN3C(=NN=C3C(F)(F)F)C=C2)C(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F3N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-phenyl-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide involves multiple steps. One common method includes the photocycloaddition of sydnone with trifluoroacetonitrile, which provides a regioselective synthesis of 3-trifluoromethyl 1,2,4-triazoles . This method employs trifluoroacetaldehyde O-(aryl)oxime as the CF3CN precursor and tolerates various functional groups to furnish the desired product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production.

Chemical Reactions Analysis

N-phenyl-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions often involve halogenating agents such as bromine or chlorine. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has extensive applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a synthetic intermediate for the preparation of various derivatives. In biology and medicine, it has shown potential as an antibacterial and antifungal agent . Additionally, it is used in the development of new pharmaceuticals due to its unique chemical structure and biological activity .

Mechanism of Action

The mechanism of action of N-phenyl-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s triazole ring is known to interact with various enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural differences, biological activities, and unique properties of analogous compounds:

Compound Name Structural Features Biological Activity Unique Aspects
N-phenyl-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide Piperidine core, trifluoromethyl-triazolopyridazine, phenyl carboxamide Kinase inhibition, antimicrobial activity Enhanced metabolic stability due to trifluoromethyl group; high selectivity for bromodomains .
1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-N-(aryl)acetamide Acetamide group instead of piperidine Antimicrobial activity Lacks piperidine structure, reducing steric hindrance for target binding .
N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzenesulfonamide Benzoxazole moiety, nitrobenzenesulfonamide Anticancer properties Different heterocyclic system; nitro group enhances redox activity .
N-[4-(trifluoromethyl)phenyl]-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide Dual trifluoromethyl groups Enzyme inhibition Increased lipophilicity and membrane permeability compared to mono-trifluoromethyl analogs .
4-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-(3,4-difluorophenyl)piperazine-1-carboxamide Piperazine core, cyclopropyl group Anticancer, neuropharmacology Cyclopropyl enhances conformational rigidity; difluorophenyl improves target affinity .

Mechanistic Insights

  • The target compound’s trifluoromethyl-triazolopyridazine moiety interacts with hydrophobic pockets in bromodomains, disrupting protein-protein interactions in cancer cells .
  • In contrast, benzoxazole-containing analogs (e.g., ) inhibit topoisomerase II via intercalation into DNA .

Optimization Challenges :

  • Balancing lipophilicity (from CF₃) with solubility (from carboxamide) requires precise substituent tuning .
  • Piperidine ring conformation affects binding to planar active sites (e.g., kinases) .

Biological Activity

Overview

N-phenyl-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide is a novel compound that belongs to the class of triazole derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and vascular biology. Its unique structural features, including the trifluoromethyl group and the piperidine moiety, contribute to its pharmacological properties.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C17H17F3N6O\text{C}_{17}\text{H}_{17}\text{F}_3\text{N}_6\text{O}

This compound features a triazole ring fused with a pyridazine structure, which is known for its biological activity against various targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance:

  • VEGFR Inhibition : Compounds within this class have shown significant inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is crucial in tumor angiogenesis. A study reported IC50 values of around 0.56 μM for similar compounds against VEGFR-2, indicating strong potential as antiangiogenic agents .
  • Antiproliferative Activity : In vitro assays demonstrated that derivatives exhibited potent antiproliferative effects on various cancer cell lines including prostate (PC-3), breast (MCF-7), and lung cancer cells. For example, some derivatives achieved IC50 values as low as 1.48 μM against PC-3 cells .

The mechanisms by which this compound exerts its biological effects are multifaceted:

  • Angiogenesis Inhibition : By blocking VEGFR signaling pathways, these compounds can effectively reduce tumor blood supply.
  • Cell Cycle Arrest : Some derivatives have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.

Study on Anticancer Efficacy

In a comparative study involving several triazole derivatives similar to this compound:

CompoundCell LineIC50 (μM)Mechanism
Compound APC-31.48VEGFR Inhibition
Compound BMCF-716.50Cell Cycle Arrest
Compound CH46018.36Apoptosis Induction

This table summarizes the efficacy of various compounds against different cancer cell lines and their proposed mechanisms of action.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-phenyl-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide
Reactant of Route 2
Reactant of Route 2
N-phenyl-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide

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